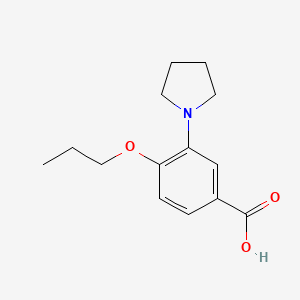

4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Contemporary Medicinal Chemistry and Related Disciplines

Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry. They serve as crucial scaffolds in the design of a wide array of therapeutic agents due to their versatile chemical properties and their ability to interact with various biological targets. bldpharm.comnih.gov The carboxylic acid group is a key feature, often involved in hydrogen bonding and salt formation, which can be critical for drug-receptor interactions and for improving the pharmacokinetic properties of a molecule. Researchers have explored benzoic acid derivatives for a multitude of applications, including as antimicrobial, anti-inflammatory, and antioxidant agents. bldpharm.com

Significance of Pyrrolidine (B122466) Moieties in Pharmacologically Active Compounds and Research Contexts

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in drug discovery. bldpharm.combldpharm.comnih.gov Its prevalence in numerous natural products, such as nicotine (B1678760) and proline, has inspired its incorporation into a vast number of synthetic pharmacologically active compounds. mdpi.com The three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for selective interactions with biological targets. huatengsci.com This moiety is found in drugs with diverse therapeutic applications, including antiviral, antibacterial, and central nervous system-acting agents, highlighting its importance in the development of new medicines. bldpharm.comnih.gov

Genesis and Rationale for the Investigation of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid

Information regarding the specific origin and the scientific reasoning behind the synthesis and potential investigation of this compound is not available in published literature.

Overview of Current Academic Research Trajectories for this compound

There are no current academic research trajectories documented for this compound. The compound is listed in chemical supplier catalogs, indicating it can be synthesized, but it has not been featured in any research publications detailing its use or study.

Structure

3D Structure

Properties

IUPAC Name |

4-propoxy-3-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-9-18-13-6-5-11(14(16)17)10-12(13)15-7-3-4-8-15/h5-6,10H,2-4,7-9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSDAEOYGNUDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Propoxy 3 Pyrrolidin 1 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of imaginary "disconnections" of key chemical bonds. For 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid, two primary strategic disconnections are evident:

C–N Bond Disconnection: The bond between the pyrrolidine (B122466) nitrogen and the aromatic ring is a logical point for disconnection. This bond is typically formed via nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. This disconnection leads to two key synthons: a pyrrolidine cation (or its equivalent) and an aniline (B41778) derivative anion on the substituted benzoic acid ring. This simplifies the target to a 3-amino-4-propoxybenzoic acid precursor.

C–O Bond (Ether) Disconnection: The propoxy ether linkage can be disconnected via the principles of the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This suggests a reaction between a propyl halide (or sulfonate) and a phenol. This step simplifies the precursor further to a 3-substituted-4-hydroxybenzoic acid derivative.

Applying these disconnections in sequence suggests a logical forward synthesis starting from a readily available building block, such as 4-hydroxy-3-nitrobenzoic acid. The nitro group serves as a precursor to the amine, and the phenolic hydroxyl group allows for the introduction of the propoxy chain. The carboxylic acid is often protected as an ester during the synthesis to prevent unwanted side reactions.

Development and Optimization of Primary Synthetic Routes

Based on the retrosynthetic analysis, a primary synthetic route can be developed. The optimization of such routes involves selecting appropriate reagents, reaction conditions, and purification methods to maximize yield and purity.

A plausible and efficient multi-step synthesis for this compound is outlined below, starting from ethyl 4-hydroxy-3-nitrobenzoate.

Step 1: Esterification The synthesis begins with the protection of the carboxylic acid group of 4-hydroxy-3-nitrobenzoic acid as an ethyl ester. This is typically achieved by refluxing the acid in ethanol (B145695) with a catalytic amount of strong acid, such as sulfuric acid.

Step 2: Williamson Ether Synthesis The phenolic hydroxyl group of ethyl 4-hydroxy-3-nitrobenzoate is alkylated to form the propoxy ether. This is a classic Williamson ether synthesis, where a base (e.g., potassium carbonate) deprotonates the phenol, which then acts as a nucleophile, attacking an alkylating agent like 1-bromopropane. masterorganicchemistry.comfrancis-press.com

Step 3: Reduction of the Nitro Group The nitro group on the aromatic ring is reduced to an amine. A standard and efficient method for this transformation is catalytic hydrogenation, using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. chemicalbook.com This step yields the key intermediate, ethyl 3-amino-4-propoxybenzoate.

Step 4: Formation of the Pyrrolidine Ring The pyrrolidine moiety is introduced by reacting the amino group with 1,4-dibromobutane. This reaction proceeds via a double nucleophilic substitution, where the aniline nitrogen first displaces one bromide, and the resulting secondary amine then cyclizes to displace the second bromide, forming the five-membered pyrrolidine ring.

Step 5: Saponification (Ester Hydrolysis) In the final step, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically accomplished by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product. sserc.org.uk

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Esterification | 4-hydroxy-3-nitrobenzoic acid, Ethanol (EtOH), H₂SO₄ (cat.) | Protect the carboxylic acid group as an ethyl ester. |

| 2 | Williamson Ether Synthesis | Ethyl 4-hydroxy-3-nitrobenzoate, 1-Bromopropane, K₂CO₃ | Introduce the propoxy group at the C4 position. |

| 3 | Nitro Reduction | Ethyl 4-propoxy-3-nitrobenzoate, H₂, Pd/C | Convert the nitro group to an amine. |

| 4 | Pyrrolidine Formation | Ethyl 3-amino-4-propoxybenzoate, 1,4-Dibromobutane | Construct the pyrrolidine ring via N-alkylation. |

| 5 | Ester Hydrolysis | Ethyl 4-propoxy-3-(pyrrolidin-1-yl)benzoate, NaOH, then HCl | Deprotect the ester to yield the final carboxylic acid. |

Several key intermediates are formed during this synthetic sequence, each playing a crucial role in the construction of the final molecule.

Ethyl 4-hydroxy-3-nitrobenzoate: This is the foundational building block. The ester group prevents the acidic proton of the carboxylic acid from interfering with subsequent basic reactions. The hydroxyl and nitro groups are positioned for sequential functionalization.

Ethyl 4-propoxy-3-nitrobenzoate: The formation of this intermediate confirms the successful introduction of the propoxy side chain. nih.gov Its stability allows for purification before proceeding to the critical reduction step.

Ethyl 3-amino-4-propoxybenzoate: This aniline derivative is a pivotal intermediate. chemicalbook.com The newly formed amino group is a potent nucleophile, poised for the subsequent cyclization reaction that introduces the pyrrolidine ring.

Derivatization Strategies and Analogue Preparation for Structure-Activity Relationship Studies

The systematic modification of a lead compound is a cornerstone of drug discovery. For this compound, analogue preparation would focus on systematically altering its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and electronic distribution, to understand their impact on biological activity.

The 4-propoxy group is a significant contributor to the molecule's lipophilicity and can engage in hydrophobic interactions within a biological target's binding site. Modifications to this group can fine-tune these properties.

Chain Length and Branching: The length of the alkyl chain can be varied to probe the size of the hydrophobic pocket. Analogues with ethoxy, butoxy, or pentoxy groups can be synthesized via Williamson ether synthesis, reacting the precursor 4-hydroxy-3-(pyrrolidin-1-yl)benzoic acid with the corresponding alkyl halide. numberanalytics.comyoutube.com Branching, such as an isopropoxy or sec-butoxy group, can increase metabolic stability by hindering enzymatic degradation and can also provide greater steric bulk to explore the topology of the binding site. biomedres.us

Introduction of Functional Groups: Introducing polar functional groups onto the alkyl chain can enhance solubility and provide new hydrogen bonding opportunities. For example, terminal hydroxylation, amination, or fluorination of the propyl chain can be achieved through multi-step synthetic sequences starting from a protected 4-(3-bromopropoxy) derivative. Such modifications can drastically alter the pharmacokinetic profile of the compound.

Bioisosteric Replacement: The ether oxygen can be replaced with bioisosteres to modulate the compound's chemical properties while maintaining a similar spatial arrangement. princeton.edudrughunter.com For instance, replacing the oxygen with a sulfur atom to give a thioether can alter bond angles and lipophilicity. nih.gov Other replacements could include a sulfone or an amide linkage, each conferring distinct electronic and hydrogen-bonding characteristics.

Table 1: Illustrative SAR of Propoxy Moiety Modifications

| Modification | Rationale | Predicted Impact on Activity |

| Ethoxy | Decrease lipophilicity, probe for smaller hydrophobic pocket. | May decrease or increase, depending on pocket size. |

| Isopropoxy | Increase steric bulk and metabolic stability. | Potentially increased potency and duration of action. |

| 3-Hydroxypropoxy | Increase polarity, introduce H-bond donor. | May increase solubility and introduce new binding interactions. |

| Thioether Linkage | Alter bond angle and electronics. | Activity will depend on the specific target interactions. |

The pyrrolidine ring, a common scaffold in many bioactive compounds, offers opportunities for introducing stereochemical diversity and additional functional groups. researchgate.netacs.orgnih.gov

Substitution on the Ring: The carbon atoms of the pyrrolidine ring can be functionalized to explore additional interactions with the target. For instance, hydroxylation at the 3- or 4-position, often starting from substituted proline derivatives, can introduce hydrogen bond donors/acceptors and chiral centers. mdpi.com The stereochemistry of these substituents is often critical for biological activity, as different enantiomers can have vastly different affinities for a chiral binding site. nih.gov Alkyl or aryl groups can also be introduced to probe for additional hydrophobic pockets. rsc.orgrsc.org

Ring Size Variation: The five-membered pyrrolidine ring can be replaced with other cyclic amines like piperidine (B6355638) or azetidine (B1206935) to assess the impact of ring size and conformation on activity. These changes can alter the orientation of the benzoic acid core relative to other parts of the molecule.

Introduction of Heteroatoms: Replacing a methylene (B1212753) group within the pyrrolidine ring with another heteroatom, such as oxygen (to form an oxazolidine) or sulfur (to form a thiazolidine), can significantly alter the ring's conformation and electronic properties.

Table 2: Illustrative SAR of Pyrrolidine Ring Functionalization

| Modification | Rationale | Predicted Impact on Activity |

| (R)-3-Hydroxypyrrolidine | Introduce chirality and H-bond donor/acceptor. | May lead to stereospecific binding and increased potency. |

| (S)-3-Hydroxypyrrolidine | Explore stereochemical preference of the target. | May have different activity compared to the (R)-isomer. |

| 4,4-Difluoropyrrolidine | Modulate pKa of the nitrogen and lipophilicity. | Can improve metabolic stability and cell permeability. |

| Piperidine Replacement | Alter ring size and conformation. | May improve or decrease binding depending on target topology. |

The benzoic acid moiety is a key structural feature, likely involved in ionic interactions or hydrogen bonding. Its electronic properties and the position of the carboxylic acid group can be modulated through various substitutions.

Electronic Effects of Substituents: The acidity of the carboxylic acid can be tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring. libretexts.orgopenstax.orgyoutube.com For example, a nitro or cyano group meta to the carboxylate would increase its acidity, which could enhance ionic interactions with a positively charged residue in the target. Conversely, an electron-donating group like an amino or methoxy (B1213986) group would decrease acidity. libretexts.orgopenstax.org These substituents can be introduced through standard electrophilic aromatic substitution reactions on an appropriate precursor. youtube.com

Positional Isomerism: Moving the pyrrolidine or propoxy groups to different positions on the benzoic acid ring would create a library of isomers to probe the required spatial arrangement of these functionalities for optimal activity.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability for oral bioavailability due to its charge at physiological pH. Replacing it with a bioisostere can improve pharmacokinetic properties. drughunter.comprismbiolab.com Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. These groups can mimic the hydrogen bonding and acidic properties of the carboxylic acid to varying degrees.

Table 3: Illustrative SAR of Benzoic Acid Core Substitutions

| Modification | Rationale | Predicted Impact on Activity |

| 2-Fluoro substitution | Introduce an electron-withdrawing group to increase acidity. | May enhance ionic binding and potency. |

| 5-Amino substitution | Introduce an electron-donating group to decrease acidity. | May alter binding mode or reduce potency if ionic interaction is key. |

| Carboxylic acid to Tetrazole | Replace with a more metabolically stable acidic group. | Could improve oral bioavailability while maintaining activity. |

| Carboxylic acid to Amide | Remove acidic charge, introduce H-bond donor. | Likely to significantly change binding mode and activity. |

Elucidation of Biological Activity and Mechanistic Pathways of 4 Propoxy 3 Pyrrolidin 1 Yl Benzoic Acid in Preclinical Models

Target Identification and Receptor/Enzyme Binding Studies

High-Throughput Screening Approaches for Molecular Target Discovery

Information regarding the use of high-throughput screening to identify the molecular targets of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid is not currently available in the public domain.

Specific Molecular Targets Modulated by this compound (e.g., enzymes, receptors, ion channels)

There is no specific information available in the reviewed literature identifying the molecular targets modulated by this compound.

Binding Affinities and Selectivity Profiling in vitro

Data on the binding affinities and selectivity profile of this compound for any potential molecular targets are not available in the current body of scientific literature.

Characterization of Molecular and Cellular Mechanisms of Action

Intracellular Signaling Cascades Affected by this compound

The effects of this compound on intracellular signaling cascades have not been documented in published research.

Gene Expression and Proteomic Alterations Induced by this compound

There are currently no available studies detailing any alterations in gene expression or proteomics induced by this compound.

Cellular Phenotypes and Functional Responses in in vitro Assays

At present, detailed public information regarding the specific cellular phenotypes and functional responses induced by this compound is limited. Scientific literature accessible through broad searches does not currently contain specific data on its effects in enzyme inhibition, receptor agonism or antagonism, or the modulation of specific cellular pathways. The pyrrolidine (B122466) and benzoic acid moieties are found in a variety of biologically active compounds, suggesting a wide range of potential targets. The five-membered pyrrolidine ring is a common scaffold in medicinal chemistry, known to contribute to the stereochemistry and three-dimensional structure of molecules, which can influence their interaction with biological targets. nih.gov Similarly, benzoic acid derivatives have been explored for a wide range of biological activities. researchgate.net However, without specific experimental data for the compound , any discussion of its cellular effects remains speculative.

Preclinical In Vitro Efficacy Studies

Comprehensive preclinical in vitro efficacy studies are crucial for determining the therapeutic potential of a novel compound. This involves a tiered approach, starting from simple cell-based assays and progressing to more complex models that better mimic physiological conditions.

Cell-Based Assay Systems for Efficacy Evaluation

There is currently no publicly available information detailing the use of specific cell-based assay systems, such as functional assays or reporter gene assays, to evaluate the efficacy of this compound. Such assays are fundamental in early-stage drug discovery to identify and characterize the biological activity of a compound.

Dose-Response Characterization in Cellular Systems for Efficacy

The determination of dose-response relationships and the calculation of key parameters like EC50 and IC50 values are essential for quantifying the potency of a compound. However, no published studies were identified that report these values for this compound in any cellular system.

To illustrate the type of data that would be generated in such studies, the following is a hypothetical data table:

| Assay Type | Cell Line | Parameter | Value (µM) |

| Enzyme Inhibition | Target X expressing HEK293 | IC50 | Data not available |

| Receptor Binding | Receptor Y expressing CHO | Ki | Data not available |

| Functional Assay | Primary neurons | EC50 | Data not available |

| Reporter Gene Assay | Luciferase reporter in HeLa | IC50 | Data not available |

This table is for illustrative purposes only. No actual data for this compound is available.

Studies in Complex In Vitro Models

The use of advanced in vitro models, including organoids and co-culture systems, can provide more physiologically relevant data on a compound's efficacy and mechanism of action. There is no evidence in the public domain of this compound having been evaluated in such complex models.

Preclinical In Vivo Pharmacodynamic Evaluation in Animal Models

Pharmacodynamic studies in animal models are critical for understanding how a compound affects the body and for establishing a link between drug exposure and biological response.

Selection and Validation of Relevant Animal Models for Specific Biological Actions

The selection of an appropriate animal model is contingent on the specific biological activity being investigated. Given that the biological target and mechanism of action of this compound are not publicly defined, it is not possible to identify or discuss the validation of relevant animal models for its in vivo evaluation. For other benzoic acid derivatives, a range of animal models have been utilized depending on the therapeutic area of interest. For instance, in the context of neuroinflammation and amyotrophic lateral sclerosis (ALS), the SOD1G93A rat model has been used to assess the therapeutic potential of a nitroalkene benzoic acid derivative. nih.gov

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 4 Propoxy 3 Pyrrolidin 1 Yl Benzoic Acid Analogues

Design Principles for Structural Analogues and Libraries of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid

The design of structural analogues and libraries for a lead compound like this compound is a systematic process aimed at optimizing its pharmacological profile. This process is often guided by the goal of enhancing potency, selectivity, and pharmacokinetic properties. For G protein-coupled receptors (GPCRs), which are common targets for such scaffolds, library design focuses on creating molecular diversity around the core structure to explore the chemical space and identify key interactions with the receptor. nih.govnih.gov

Key design principles for creating analogues of this compound would likely include:

Scaffold Hopping and Isosteric Replacement: Replacing the core benzoic acid or pyrrolidine (B122466) rings with other bioisosteres to explore different spatial arrangements and electronic properties while maintaining key binding interactions.

Systematic Substituent Modification: Altering the nature, size, and electronic properties of substituents on the phenyl and pyrrolidine rings to probe for additional binding pockets and improve target engagement.

Conformational Constraint: Introducing rigid elements into the structure, such as by modifying the pyrrolidine ring, to lock the molecule into a bioactive conformation, which can enhance potency and selectivity. The inherent three-dimensionality of the pyrrolidine ring makes it an attractive scaffold for exploring pharmacophore space. nih.govresearchgate.net

Pharmacokinetic Optimization: Modifying the lipophilicity and polar surface area by altering the propoxy chain or adding polar groups to improve absorption, distribution, metabolism, and excretion (ADME) properties.

Systematic Chemical Modification and Impact on Biological Activity

The biological activity of this compound analogues is intricately linked to its three primary structural components: the benzoic acid moiety, the pyrrolidine ring, and the propoxy chain.

Influence of Benzoic Acid Moiety Modifications on Activity

The benzoic acid group is a critical pharmacophore, likely involved in forming key hydrogen bonds with the target receptor. nih.goviomcworld.com Modifications to this moiety can have a profound impact on binding affinity and activity.

Position of the Carboxylic Acid: Moving the carboxylic acid group from the para-position to the meta- or ortho-positions would significantly alter the geometry of interaction with the target, likely leading to a decrease in activity.

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic groups like tetrazole or acylsulfonamide could modulate the pKa and binding interactions, potentially improving oral bioavailability.

Phenyl Ring Substitution: Introducing small electron-withdrawing or electron-donating groups onto the phenyl ring could fine-tune the electronic properties and create additional interactions with the receptor. However, bulky substituents could introduce steric hindrance.

Table 1: Hypothetical Structure-Activity Relationship of Benzoic Acid Moiety Modifications

| Modification | Predicted Impact on Activity | Rationale |

| meta-Carboxylic Acid | Decreased | Altered hydrogen bonding geometry. |

| Tetrazole Bioisostere | Potentially Maintained or Improved | Similar acidity and hydrogen bonding capacity, may improve metabolic stability. |

| Addition of a 5-fluoro group | Potentially Increased | Can form favorable halogen bonds and alter electronic properties. |

| Replacement with a larger aromatic system (e.g., naphthoic acid) | Uncertain | Could enhance binding through additional hydrophobic interactions but may also cause steric clash. mdpi.com |

Role of the Pyrrolidine Ring and Substituent Variations on Potency and Selectivity

The pyrrolidine ring provides a three-dimensional scaffold that can be extensively modified to enhance potency and selectivity. nih.govresearchgate.net Its non-planar nature allows for precise orientation of substituents into the binding pocket. nih.govresearchgate.net

N-Aryl Substitution: The nature of the linkage between the pyrrolidine and the phenyl ring is crucial. In many bioactive molecules, N-aryl-substituted pyrrolidines are key structural motifs. nih.govrsc.org

Ring Substitution: Adding substituents to the pyrrolidine ring can have a significant impact. For example, studies on other pyrrolidine-containing compounds have shown that the stereochemistry and position of substituents can dramatically alter biological activity. nih.gov The cis-configuration of substituents is often preferred over the trans orientation in certain classes of bioactive pyrrolidines. nih.gov

Ring Size and Heteroatom Variation: Expanding or contracting the ring to a piperidine (B6355638) or azetidine (B1206935), or introducing another heteroatom, would alter the conformational flexibility and basicity, likely impacting receptor binding.

Table 2: Predicted Effects of Pyrrolidine Ring Modifications

| Modification | Predicted Impact on Potency/Selectivity | Rationale |

| 3-hydroxy substituent on pyrrolidine | Potentially Increased Potency | Introduction of a hydrogen bond donor. |

| N-substitution with a larger alkyl group | Likely Decreased Potency | Steric hindrance at the phenyl-pyrrolidine junction. |

| Replacement with piperidine | Altered Selectivity | Different ring pucker and basicity. |

| cis-3,4-dimethyl substitution | Potentially Increased Potency | Conformational restriction into a more active shape. nih.gov |

Effects of Propoxy Chain Variations on Molecular Interactions and Activity

The propoxy group is expected to occupy a hydrophobic pocket in the receptor. nih.gov Variations in this chain can modulate both the binding affinity and the pharmacokinetic properties of the molecule.

Chain Length: Increasing or decreasing the length of the alkoxy chain (e.g., to ethoxy or butoxy) can probe the size of the hydrophobic pocket. Studies on other classes of compounds, such as nitazene (B13437292) opioids, have shown that alkoxy chain length is a critical determinant of potency. nih.gov There is often an optimal chain length for receptor binding. nih.govresearchgate.net

Branching and Cyclization: Introducing branching (e.g., isopropoxy) or cyclization (e.g., cyclopropoxy) can provide more specific hydrophobic interactions and may improve metabolic stability.

Ether to Thioether Linkage: Replacing the oxygen atom with sulfur to form a propylthio group would alter the bond angle and lipophilicity, which could affect binding.

Table 3: Anticipated Influence of Propoxy Chain Variations

| Modification | Predicted Impact on Activity | Rationale |

| Ethoxy Chain | Potentially Decreased | Suboptimal filling of the hydrophobic pocket. |

| Butoxy Chain | Potentially Increased or Decreased | Dependent on the size of the hydrophobic pocket. |

| Isopropoxy Chain | Potentially Altered Selectivity | Different spatial arrangement due to branching. |

| Propylthio Ether | Uncertain | Altered electronics and geometry of the linker. nih.gov |

Computational Approaches in SAR/SMR Elucidation

Computational methods are invaluable for understanding the structure-activity and structure-mechanism relationships of analogues of this compound, especially when experimental data is limited.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking can predict the preferred binding pose of a ligand within the active site of a receptor. nih.govmdpi.com For analogues of this compound, docking studies could elucidate how different substituents on the benzoic acid and pyrrolidine moieties interact with specific amino acid residues. nih.gov For instance, docking could confirm the hydrogen bonding of the carboxylic acid and map the hydrophobic pocket occupied by the propoxy chain. nih.govnih.gov

By integrating these computational approaches with synthetic chemistry and biological testing, a comprehensive understanding of the SAR and SMR for this class of compounds can be achieved, paving the way for the development of novel therapeutics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies have been instrumental in identifying key molecular descriptors that influence their potency as PDE10A inhibitors.

Research in this area has revealed that both electronic and steric properties of the substituents on the benzoic acid core play a significant role in determining inhibitory activity. For instance, the nature of the alkoxy group at the 4-position and substitutions on the pyrrolidine ring can dramatically alter the compound's affinity for the PDE10A active site.

A typical QSAR study on a series of 4-alkoxy-3-(pyrrolidin-1-yl)benzoic acid analogues might involve the following steps:

Data Set Compilation: A series of analogues with varying substituents is synthesized, and their PDE10A inhibitory activity (often expressed as IC50 values) is experimentally determined.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters, molar refractivity), and hydrophobic characteristics (e.g., logP), are calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to develop a mathematical equation that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and by predicting the activity of a separate test set of compounds.

These models provide valuable insights into the structural requirements for potent PDE10A inhibition. For example, a hypothetical QSAR equation might look like:

pIC50 = β0 + β1σ + β2Es + β3*logP

where pIC50 is the negative logarithm of the IC50 value, σ represents the electronic effect of a substituent, Es denotes its steric effect, and logP is a measure of its lipophilicity. The coefficients (β) indicate the relative importance of each descriptor.

Table 1: Hypothetical QSAR Data for 4-Alkoxy-3-(pyrrolidin-1-yl)benzoic Acid Analogues

| Compound | R (Alkoxy Group) | Substituent on Pyrrolidine | IC50 (nM) | pIC50 | Electronic (σ) | Steric (Es) | logP |

|---|---|---|---|---|---|---|---|

| 1 | Propoxy | H | 15 | 7.82 | -0.27 | -0.36 | 3.2 |

| 2 | Ethoxy | H | 25 | 7.60 | -0.25 | -0.07 | 2.8 |

| 3 | Methoxy (B1213986) | H | 40 | 7.40 | -0.27 | 0.00 | 2.3 |

| 4 | Propoxy | 3-Fluoro | 10 | 8.00 | -0.27 | -0.41 | 3.3 |

| 5 | Propoxy | 3,3-Difluoro | 5 | 8.30 | -0.27 | -0.92 | 3.4 |

| 6 | Isopropoxy | H | 20 | 7.70 | -0.30 | -0.47 | 3.1 |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is another powerful computational tool that focuses on the three-dimensional arrangement of essential chemical features a molecule must possess to bind to a specific biological target. For this compound analogues, pharmacophore models have been developed to delineate the key interaction points with the PDE10A active site.

A typical pharmacophore model for this class of inhibitors would likely include:

A Hydrogen Bond Acceptor: The carboxylic acid group is a critical feature, capable of forming a hydrogen bond with key amino acid residues in the enzyme's active site.

A Hydrophobic Region: The propoxy group and the phenyl ring contribute to hydrophobic interactions, anchoring the molecule within a nonpolar pocket of the enzyme.

A Hydrogen Bond Acceptor/Metal Ligator: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or coordinate with metal ions present in the active site.

Aromatic Ring: The benzene (B151609) ring itself is involved in pi-pi stacking interactions with aromatic amino acid residues.

Ligand-based drug design principles leverage the information from known active compounds to design new, potentially more potent molecules. By aligning a series of active analogues, a common pharmacophore can be generated. This pharmacophore then serves as a 3D query to search virtual compound libraries for novel scaffolds that fit the required spatial and chemical features. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

The development of a pharmacophore model for 4-alkoxy-3-(pyrrolidin-1-yl)benzoic acid analogues would involve aligning a set of potent inhibitors and identifying the common chemical features responsible for their activity. This model can then guide the design of new molecules with improved binding affinity and selectivity.

Table 2: Key Pharmacophoric Features and Their Corresponding Molecular Moieties

| Pharmacophoric Feature | Molecular Moiety | Putative Interaction in PDE10A Active Site |

|---|---|---|

| Hydrogen Bond Acceptor | Carboxylic acid (C=O) | Interaction with donor residues (e.g., Gln) |

| Aromatic Ring | Phenyl group | π-π stacking with aromatic residues (e.g., Phe, Tyr) |

| Hydrophobic Group | Alkoxy chain | Interaction with hydrophobic pockets |

| Hydrogen Bond Acceptor | Pyrrolidine Nitrogen | Interaction with donor residues or metal ions |

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional shape (conformation) and the spatial arrangement of atoms (stereochemistry) of a drug molecule are critical determinants of its biological activity. For this compound analogues, conformational analysis and stereochemical considerations are vital for understanding and optimizing their interaction with the PDE10A enzyme.

The pyrrolidine ring, being a five-membered saturated heterocycle, is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation adopted by the pyrrolidine ring can influence the orientation of its substituents and, consequently, how the entire molecule fits into the binding pocket of PDE10A. Computational methods, such as molecular mechanics and quantum mechanics, are used to predict the preferred conformations of these analogues.

Furthermore, the introduction of stereocenters, for example, by substituting the pyrrolidine ring, can lead to stereoisomers (enantiomers or diastereomers) with significantly different biological activities. It is often the case that only one stereoisomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to side effects.

SAR studies in this area have demonstrated that the stereochemistry at the 3-position of the pyrrolidine ring can have a profound impact on PDE10A inhibitory potency. For instance, the (R)- and (S)-enantiomers of a substituted analogue may exhibit a multi-fold difference in their IC50 values. This highlights the importance of a precise three-dimensional fit between the inhibitor and the enzyme's active site.

Table 3: Impact of Stereochemistry on PDE10A Inhibition for a Hypothetical Analogue

| Compound | Stereochemistry at Pyrrolidine C-3 | PDE10A IC50 (nM) |

|---|---|---|

| 7a | (R)-fluoro | 8 |

| 7b | (S)-fluoro | 150 |

| 8 | Racemic fluoro | 79 |

Preclinical Pharmacokinetic Profiling and Adme Studies Excluding Human Data and Safety Outcomes

In Vitro Absorption and Distribution Characteristics

In vitro assays are fundamental in early drug discovery to predict the absorption and distribution behavior of a compound in vivo. sygnaturediscovery.combioduro.com These studies help to identify potential liabilities, such as poor absorption or excessive tissue accumulation, allowing for optimization of the chemical structure. sygnaturediscovery.com

Permeability Studies Across Biological Membranes (e.g., Caco-2, PAMPA assays)

To assess the potential for oral absorption, a compound's permeability is typically evaluated using cell-based or artificial membrane assays. The Caco-2 cell monolayer assay is a widely used in vitro model that mimics the human intestinal epithelium. nih.govnih.gov When cultured on semipermeable filters, these human colon cancer cells differentiate to form tight junctions, providing a model for both transcellular (through the cells) and paracellular (between the cells) movement. nih.gov The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high permeability. researchgate.netmdpi.com

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based alternative that measures passive, transcellular permeability. nih.gov It is a higher-throughput method that can be useful for ranking compounds based on their ability to diffuse across a lipid membrane. bioduro.com

Plasma Protein Binding and Tissue Distribution Potential in vitro

The extent to which a compound binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic properties. mdpi.comresearchgate.net Only the unbound fraction of a drug is free to distribute into tissues and interact with its pharmacological target. nih.gov Equilibrium dialysis is a common method to determine the fraction of unbound drug in plasma across different species. nih.gov High plasma protein binding can limit the distribution of a compound and affect its clearance.

Metabolic Stability and Biotransformation Pathways

Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions. wuxiapptec.com In vitro models are used to assess how quickly a compound is metabolized and to identify the enzymes responsible and the metabolites formed. researchgate.net

Hepatic Microsomal and Hepatocyte Stability Assays in vitro

The liver is the primary site of drug metabolism. researchgate.net In vitro assays using liver subcellular fractions (microsomes, S9) or intact liver cells (hepatocytes) are standard for evaluating metabolic stability. wuxiapptec.comspringernature.com Liver microsomes contain a high concentration of Phase I metabolizing enzymes, particularly cytochrome P450s. nih.govnih.gov Hepatocytes, containing both Phase I and Phase II enzymes, provide a more complete picture of metabolic clearance. researchgate.netnuvisan.com In these assays, the disappearance of the parent compound over time is monitored to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Identification of Major Metabolites and Metabolic Enzymes Involved (e.g., Cytochrome P450 isoforms)

Identifying the major metabolic pathways and the specific enzymes involved is a key objective. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs. uniba.itnih.govmdpi.com Understanding which CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for a compound's metabolism is important for predicting potential drug-drug interactions. mdpi.comnih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS) is a powerful tool used to identify the structures of metabolites formed during in vitro incubations. nih.gov

Interspecies Metabolic Comparisons (preclinical species only)

Metabolic pathways can differ significantly between species. nih.gov Therefore, conducting metabolic stability studies in microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) is essential. nuvisan.com These comparative data help in selecting the most appropriate animal model for further in vivo pharmacokinetic and toxicology studies—one whose metabolic profile most closely resembles that anticipated in humans. nih.gov

Excretion Routes and Clearance Mechanisms in Preclinical Animal Models

The excretion of xenobiotics like 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid is a critical determinant of their in vivo disposition and potential for accumulation. In preclinical animal models, the primary routes of elimination for many organic acids and their metabolites are via the kidneys (renal excretion) and the liver (biliary excretion).

Based on studies of benzoic acid and its derivatives, it is anticipated that this compound would be eliminated through both renal and biliary pathways. Benzoic acid itself is primarily cleared through the kidneys after metabolism. In the isolated perfused rat kidney, benzoic acid is efficiently metabolized, mainly through conjugation with glycine (B1666218) to form hippuric acid, which is then excreted. nih.gov Little unchanged benzoic acid is typically found in the urine, indicating that metabolic clearance is a major component of its renal elimination. nih.gov

For larger derivatives of benzoic acid, biliary excretion can become a more significant route of elimination. The molecular weight and polarity of this compound and its metabolites would be key factors in determining the extent of biliary excretion. Compounds with molecular weights exceeding certain thresholds (e.g., >325 g/mol in rats) are often more readily excreted in the bile.

Table 1: Anticipated Excretion Profile of this compound in Preclinical Models

| Excretion Route | Anticipated Primary Form of Excreted Compound | Supporting Evidence from Related Compounds |

| Renal (Urine) | Metabolites (e.g., glucuronide or amino acid conjugates) and a smaller fraction of unchanged drug. | Benzoic acid is primarily excreted in urine as its glycine conjugate, hippuric acid. nih.gov |

| Biliary (Feces) | Glucuronide conjugates of the parent compound or its metabolites. | Larger benzoic acid derivatives often undergo biliary excretion. |

The plasma clearance (CLp) and elimination half-life (t½) are fundamental pharmacokinetic parameters that describe the rate and duration of a compound's presence in the systemic circulation. For benzoic acid derivatives, these parameters can vary significantly based on the specific substitutions on the aromatic ring.

Table 2: Representative Plasma Clearance and Half-Life of Benzoic Acid Derivatives in Animal Models

| Compound | Animal Model | Plasma Clearance (CLp) | Elimination Half-Life (t½) | Reference |

| 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid | Wistar Rats | 24 mL/min | ~0.9 h | mdpi.com |

| Benzoic Acid | Channel Catfish | 61 ml/hr/kg | 5.9 h | nih.gov |

Drug-Drug Interaction Potential (Mechanistic, Preclinical in vitro only)

Understanding the potential for a new chemical entity to interact with drug-metabolizing enzymes is a critical component of preclinical safety assessment. In vitro assays using human liver microsomes or recombinant enzymes are standard methods to evaluate the inhibitory or inductive potential of a compound on cytochrome P450 (CYP) enzymes. criver.combioivt.com

The potential for this compound to cause drug-drug interactions would likely be evaluated by determining its ability to inhibit or induce major CYP450 isoforms.

Inhibition: Many drugs can inhibit CYP enzymes, leading to decreased metabolism of co-administered drugs and potentially causing adverse effects. nih.gov The pyrrolidine (B122466) ring, a common motif in many pharmaceuticals, can be a site of metabolism by CYP enzymes. nih.govpharmablock.comrsc.org The nature of the substituents on the pyrrolidine and benzoic acid rings would influence the inhibitory potential. In vitro studies would typically determine the IC50 values (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) for major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. evotec.com

Induction: Drug-mediated induction of CYP enzymes can lead to increased metabolism of co-administered drugs, potentially reducing their efficacy. criver.com The induction potential is often assessed in vitro using cultured human hepatocytes. The ability of this compound to activate nuclear receptors like the pregnane (B1235032) X receptor (PXR) or the aryl hydrocarbon receptor (AhR) would be investigated, as these receptors regulate the expression of many CYP genes. criver.com

Table 3: General In Vitro Assessment of Drug-Drug Interaction Potential

| Interaction Type | In Vitro System | Key Parameters Measured | Significance |

| CYP Inhibition | Human Liver Microsomes, Recombinant CYP Enzymes | IC50, Ki (inhibition constant) | Predicts the potential to increase plasma concentrations of co-administered drugs. evotec.com |

| CYP Induction | Cultured Human Hepatocytes | EC50 (effective concentration for 50% of maximal induction), Fold-Induction of mRNA | Predicts the potential to decrease plasma concentrations of co-administered drugs. criver.com |

Given the presence of the pyrrolidine moiety, there is a potential for metabolism by CYP450 enzymes, which could lead to the formation of reactive metabolites. pharmablock.com This aspect would also be investigated in preclinical in vitro metabolism studies.

Future Research Directions and Translational Perspectives for 4 Propoxy 3 Pyrrolidin 1 Yl Benzoic Acid

Exploration of Novel Therapeutic Indications and Biological Targets

The structure of 4-Propoxy-3-(pyrrolidin-1-yl)benzoic acid, featuring a substituted benzoic acid scaffold and a pyrrolidine (B122466) moiety, suggests several avenues for investigating its therapeutic potential. Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities. nih.govsci-hub.senih.gov Similarly, the pyrrolidine ring is a common motif in many biologically active natural products and synthetic drugs, known to confer potent and selective interactions with various biological targets. nih.govfrontiersin.orgresearchgate.net

Future research should focus on broad-based phenotypic screening to identify potential therapeutic areas. High-throughput screening assays across a diverse range of cell lines could reveal cytotoxic effects relevant to oncology or antimicrobial properties. Furthermore, evaluating the compound's activity in models of inflammation, metabolic disorders, or neurological conditions could uncover unexpected therapeutic opportunities.

Once a phenotypic effect is observed, target deconvolution studies will be crucial to identify the specific biological molecules with which this compound interacts. This could involve affinity chromatography, proteomics-based approaches, or computational modeling to predict potential binding partners.

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of this compound, such as its solubility and permeability, are currently unknown. Initial studies should characterize these properties to determine the need for advanced delivery systems in preclinical research.

Should the compound exhibit poor solubility or bioavailability, various formulation strategies could be explored. These might include:

Nanoparticle Encapsulation: Loading the compound into liposomes, polymeric nanoparticles, or micelles could enhance its solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues or cells.

Prodrug Strategies: Chemical modification of the carboxylic acid or other functional groups to create a prodrug could improve its absorption and distribution, with the active compound being released at the target site through enzymatic or chemical cleavage.

Solubilizing Excipients: Formulation with cyclodextrins or other pharmaceutically acceptable excipients could improve its dissolution and oral absorption for in vivo studies.

The choice of delivery system will depend on the intended research application and the specific challenges presented by the compound's properties.

Integration with Multi-Omics Data for Systems Biology Understanding

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach integrating multi-omics data will be invaluable. This would involve treating relevant biological systems (e.g., cell cultures or animal models) with the compound and subsequently analyzing changes at the molecular level.

Key multi-omics datasets to generate and analyze include:

Genomics: To identify any genetic factors that influence the response to the compound.

Transcriptomics (RNA-seq): To understand how the compound alters gene expression patterns.

Proteomics: To identify changes in protein expression and post-translational modifications.

Metabolomics: To assess the impact of the compound on metabolic pathways.

By integrating these datasets, researchers can construct a holistic view of the compound's mechanism of action, identify on- and off-target effects, and discover potential biomarkers for its activity.

Strategies for Further Optimization of Biological Activity and Selectivity

Assuming initial screening identifies a promising biological activity for this compound, the next step would be to optimize its potency and selectivity through medicinal chemistry efforts. A systematic structure-activity relationship (SAR) study would be essential.

This would involve the synthesis and evaluation of a library of analogs, exploring modifications at three key positions:

The Propoxy Group: Varying the length and branching of the alkyl chain, or replacing it with other alkoxy groups or bioisosteres, could influence binding affinity and pharmacokinetic properties.

The Pyrrolidine Ring: Modifications to the pyrrolidine ring, such as substitution or ring-opening, could impact target engagement and selectivity.

The Benzoic Acid Moiety: Altering the position of the substituents on the phenyl ring or replacing the carboxylic acid with other acidic functional groups could fine-tune the compound's activity and properties. nih.govnih.goviomcworld.com

Computational modeling and quantitative structure-activity relationship (QSAR) studies could guide the design of these analogs to maximize the efficiency of the optimization process.

Design and Synthesis of Photoaffinity Probes or Chemical Biology Tools Based on this compound

To definitively identify the direct binding partners of this compound within a complex biological system, the development of chemical biology tools would be highly beneficial. Photoaffinity labeling is a powerful technique for this purpose.

This would involve the design and synthesis of a photoaffinity probe that incorporates three key features:

The this compound scaffold: To retain the binding affinity for the target protein(s).

A Photoreactive Group: Such as a benzophenone (B1666685) or a diazirine, which upon UV irradiation, will form a covalent bond with the target protein.

A Reporter Tag: Such as a biotin (B1667282) or a fluorescent dye, to enable the detection and isolation of the cross-linked protein-probe complex for subsequent identification by mass spectrometry.

The development of such a tool would be a critical step in elucidating the molecular mechanism of action of this novel compound.

Q & A

Q. What are the recommended synthetic routes for 4-propoxy-3-(pyrrolidin-1-yl)benzoic acid, and how can intermediates be characterized?

- Methodological Answer : A typical synthesis involves coupling a pyrrolidine-substituted benzoic acid precursor with a propoxy group. For example, alkylation of a hydroxyl-substituted benzoic acid derivative using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the propoxy group . Key intermediates (e.g., hydrazides or oxadiazoles) should be characterized via IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) and elemental analysis (C, H, N within ±0.4% of theoretical values) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate high-purity intermediates.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm purity (>95%) and molecular weight. For structural validation, employ ¹H/¹³C NMR in deuterated DMSO or CDCl₃, focusing on key signals:

- Pyrrolidine protons: δ 2.5–3.5 ppm (multiplet) .

- Benzoic acid COOH: δ ~12.5 ppm (broad singlet) .

IR spectroscopy can confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functional groups .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Antibacterial activity can be assessed via broth microdilution (MIC determination against Gram-positive/negative strains) . For receptor-targeted studies (e.g., GPCR modulation), use competitive binding assays with radiolabeled ligands or fluorescence-based calcium flux assays. Ensure proper controls (DMSO vehicle, reference inhibitors) and triplicate replicates to minimize variability.

Advanced Research Questions

Q. How can reaction conditions be optimized for scaling up the synthesis while minimizing side products?

- Methodological Answer : Apply a multiobjective experimental design framework (e.g., D-optimal design) to simultaneously maximize yield and purity. Vary parameters such as temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions). Monitor progress via TLC and inline FTIR. Computational tools (Gaussian for transition-state modeling) can predict side reactions, such as over-alkylation or ester hydrolysis .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved for structural confirmation?

- Methodological Answer : Discrepancies in NMR data (e.g., unexpected splitting of pyrrolidine signals) may arise from conformational flexibility or solvent effects. Perform variable-temperature NMR (VT-NMR) to assess dynamic behavior. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-31G* level) for proposed conformers . Cross-validate using 2D techniques (COSY, HSQC) to resolve overlapping signals.

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), solubility, and CYP450 inhibition. Molecular dynamics simulations (AMBER or GROMACS) can assess membrane permeability via lipid bilayer models. For target binding, perform docking studies (AutoDock Vina) against crystallized receptors (e.g., PDB entries for related benzoic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.